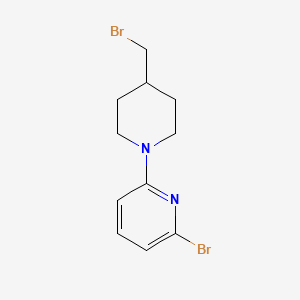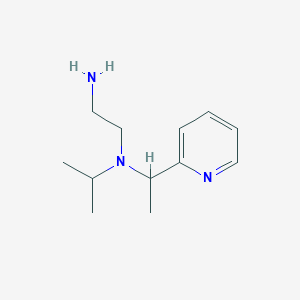
tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate, also known as TBNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of pyrrolidine carboxylates and has been shown to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer. This compound has also been shown to activate the unfolded protein response (UPR) in cells, which is a stress response pathway that helps cells cope with ER stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce the UPR in cells, which may have implications for the treatment of diseases such as diabetes and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is that it is a highly specific and potent compound that can be used to study the function of the ER in cells. This compound has also been shown to exhibit a range of interesting biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of this compound is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly for the treatment of cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential new targets for this compound.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been investigated for its potential use as a probe to study the function of the endoplasmic reticulum (ER) in cells.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(3-nitropyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-8-6-11(9-17)10-23-13-12(18(20)21)5-4-7-16-13/h4-5,7,11H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJCMDUCTDSZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



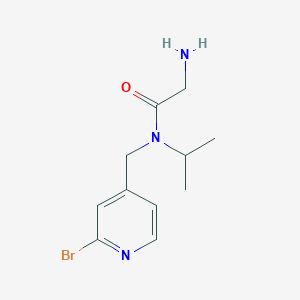
![[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B3234542.png)
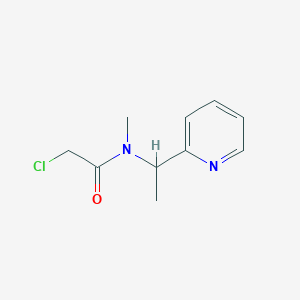

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234559.png)
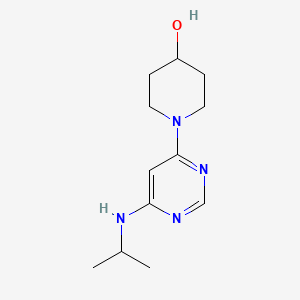
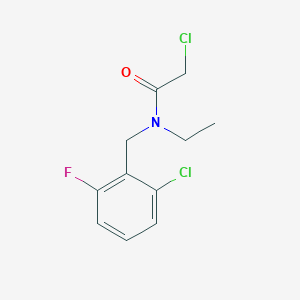

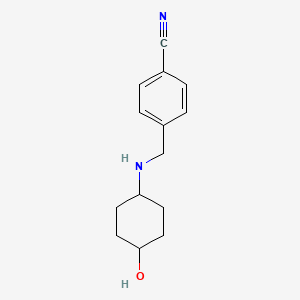
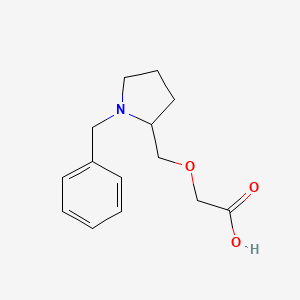
![[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B3234583.png)
